Comparative Potency in Inhibiting a Novel Smo Agonist Site
M 25 demonstrates potent antagonism of the Smo agonist GSA-10 in a functional differentiation assay, contrasting sharply with other well-known Smo antagonists. This indicates a distinct mechanism or binding site interaction profile [1].
| Evidence Dimension | Inhibition of GSA-10-mediated osteoblast differentiation of C3H10T1/2 cells |
|---|---|
| Target Compound Data | Potent inhibition in the nanomolar range |
| Comparator Or Baseline | GDC-0449 (Vismodegib): Inhibition in the micromolar range. Cyclopamine: No inhibition. |
| Quantified Difference | Approximately a 1000-fold difference in potency (nanomolar vs. micromolar) between M 25 and GDC-0449 in this specific assay context. |
| Conditions | GSA-10-mediated differentiation of the C3H10T1/2 mesenchymal progenitor cell line into osteoblasts. |
Why This Matters
This data proves M 25 is a superior research tool for dissecting GSA-10-like signaling mechanisms, where other common antagonists fail or are significantly less potent.
- [1] Gorojankina, T., et al. (2013). Discovery, molecular and pharmacological characterization of GSA-10, a novel small-molecule positive modulator of Smoothened. Molecular Pharmacology, 83(5), 1020–1029. View Source
